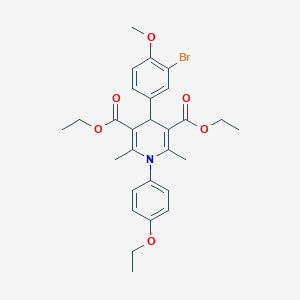
3-(3-CHLORO-4-FLUOROPHENYL)-2-(4-ETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-CHLORO-4-FLUOROPHENYL)-2-(4-ETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is a synthetic organic compound belonging to the quinazolinone class. This compound is characterized by its complex structure, which includes a quinazolinone core substituted with chloro, fluoro, and ethoxyphenyl groups. Quinazolinones are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-CHLORO-4-FLUOROPHENYL)-2-(4-ETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinazolinone Core: This step often involves the cyclization of an anthranilic acid derivative with an appropriate aldehyde or ketone under acidic or basic conditions.
Substitution Reactions:
Ethoxyphenyl Group Introduction: The ethoxy group can be introduced via nucleophilic substitution reactions, where an ethoxy group replaces a leaving group on the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the quinazolinone core can yield dihydroquinazolinones or tetrahydroquinazolinones.
Substitution: The chloro and fluoro groups can be substituted by nucleophiles under appropriate conditions, leading to various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Dihydroquinazolinones, tetrahydroquinazolinones.
Substitution Products: Various substituted quinazolinones depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-(3-CHLORO-4-FLUOROPHENYL)-2-(4-ETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, quinazolinone derivatives, including this compound, are investigated for their potential therapeutic effects. They have shown promise in the treatment of cancer, inflammation, and neurological disorders.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-(3-CHLORO-4-FLUOROPHENYL)-2-(4-ETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biological pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3-chloro-4-fluorophenyl)-2-phenylquinazolinone
- 3-(4-fluorophenyl)-2-(4-ethoxyphenyl)-2,3-dihydroquinazolinone
- 3-(3-chlorophenyl)-2-(4-ethoxyphenyl)-2,3-dihydroquinazolinone
Uniqueness
Compared to similar compounds, 3-(3-CHLORO-4-FLUOROPHENYL)-2-(4-ETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is unique due to the specific combination of chloro, fluoro, and ethoxy substituents. This unique substitution pattern can result in distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C22H18ClFN2O2 |
|---|---|
Poids moléculaire |
396.8g/mol |
Nom IUPAC |
3-(3-chloro-4-fluorophenyl)-2-(4-ethoxyphenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C22H18ClFN2O2/c1-2-28-16-10-7-14(8-11-16)21-25-20-6-4-3-5-17(20)22(27)26(21)15-9-12-19(24)18(23)13-15/h3-13,21,25H,2H2,1H3 |
Clé InChI |
HEDJZDOJNIYZBT-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC(=C(C=C4)F)Cl |
SMILES canonique |
CCOC1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC(=C(C=C4)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B388848.png)
![9-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B388850.png)
![2-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B388851.png)
![2-(4-hydroxy-3,5-dimethoxybenzylidene)-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B388852.png)


![N-(4-ethoxyphenyl)-2-[(2-fluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B388861.png)
![2-(2-fluorophenyl)-4-[2-(pentyloxy)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B388863.png)
![2-[(2-fluorobenzoyl)amino]-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B388864.png)

![3-[5,6-bis(4-methylphenyl)-1,3,8-trioxo-4,7-diphenyl-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl]benzoic acid](/img/structure/B388866.png)

![ethyl 5-(2,4-dimethoxyphenyl)-2-(1H-indol-3-ylmethylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388870.png)
![(4E)-1-(6-bromo-1,3-benzothiazol-2-yl)-5-(4-fluorophenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B388871.png)
